Ethanone, 2-(benzoyloxy)-1-phenyl-

Description

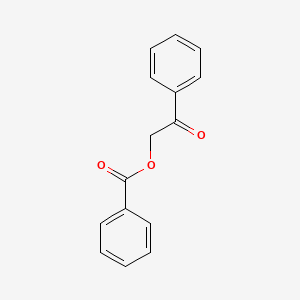

Structure

3D Structure

Properties

IUPAC Name |

phenacyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZANNORUSYHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187500 | |

| Record name | Ethanone, 2-(benzoyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33868-50-7 | |

| Record name | Phenacylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033868507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(benzoyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENACYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT978WPA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, a significant chemical intermediate. The primary synthetic route detailed herein is the benzoylation of 2-hydroxy-1-phenylethanone, a robust and well-established method. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow to aid in laboratory applications.

Core Synthesis Pathway: Benzoylation of 2-Hydroxy-1-phenylethanone

The most direct and widely employed method for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as phenacyl benzoate, is the esterification of 2-hydroxy-1-phenylethanone (phenacyl alcohol). This reaction is typically achieved through the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide, to facilitate the formation of the ester linkage.[1][2][3][4][5]

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-hydroxy-1-phenylethanone on the carbonyl carbon of benzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive benzoylpyridinium intermediate.[4]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- via the benzoylation of 2-hydroxy-1-phenylethanone, adapted from established procedures for analogous compounds.[6][7]

Materials:

-

2-Hydroxy-1-phenylethanone

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

3% Hydrochloric acid (HCl)

-

Methanol

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Calcium chloride drying tube

-

Beaker

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in anhydrous pyridine (approximately 2-3 mL per gram of substrate).

-

To this solution, slowly add benzoyl chloride (1.1 - 1.5 eq) dropwise with continuous stirring. An exothermic reaction will occur.

-

After the addition is complete, fit the flask with a calcium chloride drying tube and allow the reaction to proceed at room temperature for 20-30 minutes, or until the initial exotherm subsides.

-

Pour the reaction mixture into a beaker containing a vigorously stirred mixture of 3% hydrochloric acid and crushed ice.

-

A white precipitate of Ethanone, 2-(benzoyloxy)-1-phenyl- will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold methanol, followed by a thorough wash with cold deionized water to remove any remaining impurities.

-

Dry the product under vacuum to obtain the crude Ethanone, 2-(benzoyloxy)-1-phenyl-.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as methanol or ethanol.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of a benzoylated acetophenone derivative, which can be used as a reference for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-.[6][7]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Hydroxyacetophenone | 2.72 g (20.0 mmol) | Starting material for an analogous reaction. |

| Benzoyl Chloride | 4.22 g (30.0 mmol) | Used in slight excess to ensure complete reaction. |

| Pyridine | 5 mL | Acts as a base and solvent. |

| Reaction Conditions | ||

| Temperature | Room Temperature (exothermic) | The reaction generates its own heat. |

| Reaction Time | 20 minutes | Time for the initial reaction to complete. |

| Work-up and Isolation | ||

| 3% HCl | ~120 mL | Used to precipitate the product and neutralize excess pyridine. |

| Crushed Ice | ~40 g | To control the temperature during quenching. |

| Yield | ||

| Crude Product Yield | ~80-90% | Expected yield before recrystallization. |

| Recrystallized Product Yield | ~70-85% | Yield of the purified product. |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of Ethanone, 2-(benzoyloxy)-1-phenyl-.

Alternative Synthesis Approaches

While the Schotten-Baumann reaction is a primary method, other approaches for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- and related α-benzoyloxy ketones exist. These include:

-

Direct Oxidative α-Benzoyloxylation of Ketones: This method involves the direct functionalization of the α-position of a ketone. For instance, acetophenone can undergo α-benzoyloxylation using reagents like tert-butyl hydroperoxide (TBHP) and a suitable benzoyl source.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the benzoylation reaction, often leading to higher yields in shorter reaction times under solvent-free conditions.[8]

These alternative methods may offer advantages in terms of reaction efficiency and environmental impact and should be considered in the context of specific research and development goals.

References

- 1. byjus.com [byjus.com]

- 2. quora.com [quora.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Mentis [mentis.uta.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethanone, 2-(benzoyloxy)-1-phenyl-, a substituted ethanone and phenacyl ester of significant interest in chemical research. This document collates available data on its structural characteristics, physicochemical parameters, spectral properties, and synthetic methodologies. While direct biological activity data for this specific compound is limited, this guide explores the known biological activities of structurally related acetophenone and phenoxyaryl derivatives to suggest potential avenues for future research and drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key synthetic methods are provided. Visual diagrams generated using Graphviz are included to illustrate a representative synthetic workflow and a hypothetical signaling pathway, providing a deeper understanding of its chemical and potential biological context.

Introduction

Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as 2-benzoyloxy-1-phenylethanone, belongs to the class of substituted ethanones and phenacyl esters.[1] Its molecular structure, featuring a phenyl group and a benzoyloxy group attached to an ethanone backbone, imparts a unique combination of chemical reactivity and physical properties. This compound serves as a valuable research chemical and has been cataloged by the National Cancer Institute (NCI) for further investigation.[1] This guide aims to provide a detailed technical resource for professionals in research and drug development by consolidating the available scientific data on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Ethanone, 2-(benzoyloxy)-1-phenyl- is presented in Table 1. It is important to note that while some data is experimentally derived, other values are predicted or based on structurally similar compounds due to a lack of comprehensive experimental data for this specific molecule.

Table 1: Physicochemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl-

| Property | Value | Source |

| IUPAC Name | 2-(benzoyloxy)-1-phenylethanone | N/A |

| Synonyms | 2-benzoyloxy-1-phenylethanone, benzoyl(phenyl)methyl benzoate | N/A |

| CAS Number | 33868-50-7 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Melting Point | 52-53 °C (for isomer m-(benzoyloxy)acetophenone) | [2] |

| Boiling Point | 115-180 °C at 4 Torr (for isomer m-(benzoyloxy)acetophenone) | [2] |

| Density | 1.175±0.06 g/cm³ (Predicted for isomer m-(benzoyloxy)acetophenone) | [2] |

| Solubility | Data not available. Expected to be soluble in organic solvents. | N/A |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of Ethanone, 2-(benzoyloxy)-1-phenyl-. The following tables summarize the available spectral data.

Table 2: ¹H NMR Spectral Data of Ethanone, 2-(benzoyloxy)-1-phenyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.14 | d | 2H | Aromatic-H (ortho-protons of benzoyl group) |

| 7.95 | d | 2H | Aromatic-H |

| 7.63 | t | 1H | Aromatic-H |

| 7.45 | t | 2H | Aromatic-H |

| 5.45 | s | 2H | Methylene (-CH₂-) |

Source: BenchChem. Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data of Ethanone, 2-(benzoyloxy)-1-phenyl-

| Chemical Shift (δ, ppm) | Assignment |

| ~191-193 | Ketone Carbonyl (C=O) |

| ~166 | Ester Carbonyl (C=O) |

| 128-134 | Aromatic Carbons |

| ~70 | Methylene Carbon (-CH₂-) |

Source: BenchChem. Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.[1]

Table 4: IR Spectral Data of Ethanone, 2-(benzoyloxy)-1-phenyl-

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | Ester Carbonyl (C=O) stretch |

| ~1690 | Ketone Carbonyl (C=O) stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1270, ~1120 | C-O stretch |

Source: Inferred from typical values for similar functional groups.

Synthesis and Experimental Protocols

The synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- can be achieved through various methods. A classical approach involves the reaction of an α-haloacetophenone with a benzoate salt. A more modern approach utilizes continuous flow chemistry.

Classical Synthesis via Nucleophilic Substitution

A general and established method for the synthesis of phenacyl esters involves the reaction of an α-bromoacetophenone with the sodium or potassium salt of a carboxylic acid.

Experimental Protocol:

-

Preparation of Sodium Benzoate: Dissolve benzoic acid in an equimolar amount of aqueous sodium hydroxide solution. The solvent is then evaporated to obtain solid sodium benzoate, which is subsequently dried.

-

Reaction: Dissolve 2-bromo-1-phenylethanone (α-bromoacetophenone) and a slight excess of anhydrous sodium benzoate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A representative workflow for the classical synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-.

Continuous Flow Synthesis

Microreactor technology has been successfully employed for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, offering enhanced control over reaction parameters and leading to higher yields and purity.[1]

Experimental Protocol:

-

Reactor Setup: A microreactor system equipped with precise temperature and flow control is utilized.

-

Reagent Streams: Separate streams of 2-bromo-1-phenylethanone and sodium benzoate, both dissolved in a suitable solvent, are prepared.

-

Reaction Conditions: The reagent streams are continuously pumped into the microreactor, where they mix and react. A residence time of 30 minutes at 50°C is reported to be sufficient for high conversion.[1]

-

Product Collection and Analysis: The product stream exiting the reactor is collected. This method has been reported to yield the desired product in 80-85% with a purity of over 99% as determined by GC-MS analysis.[1]

Biological Activity and Potential Applications

While there is a lack of specific biological activity data for Ethanone, 2-(benzoyloxy)-1-phenyl- in the current literature, the broader classes of acetophenones and phenoxyaryl derivatives have been reported to exhibit a range of biological activities. These findings may provide a basis for future investigations into the potential therapeutic applications of the title compound.

Known Activities of Related Compounds

-

Antifungal and Antibacterial Activity: Various acetophenone derivatives have demonstrated significant antifungal and antibacterial properties.[3][4] For instance, certain 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives have been synthesized and evaluated as potential focal adhesion kinase (FAK) inhibitors with anticancer activity.[5]

-

Anticancer Activity: Some benzylidene indanone derivatives, which share structural similarities with acetophenones, have exhibited potent cytotoxicities against various human carcinoma cells.[6]

-

Enzyme Inhibition: The phenoxyaryl moiety is present in various compounds that act as enzyme inhibitors. For example, some 2-(phenoxyaryl)-3-urea derivatives have been identified as P2Y1 receptor antagonists with anti-thrombotic activity.[3]

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, it is plausible that Ethanone, 2-(benzoyloxy)-1-phenyl- could interact with various cellular signaling pathways. For instance, if it were to exhibit anticancer properties, it might modulate pathways involved in cell cycle regulation, apoptosis, or kinase signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

References

- 1. researchgate.net [researchgate.net]

- 2. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]

- 3. Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethanone, 1-[2-(benzoyloxy)phenyl]- | C15H12O3 | CID 77627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Role of Ethanone, 2-(benzoyloxy)-1-phenyl- in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the photoinitiator Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as benzoin benzoate. This document details the core principles of its function in photopolymerization, supported by experimental data from analogous compounds, and outlines relevant experimental protocols for its characterization.

Introduction

Ethanone, 2-(benzoyloxy)-1-phenyl- is a Type I photoinitiator, a class of compounds that, upon absorption of ultraviolet (UV) light, undergo a unimolecular bond cleavage to generate free radicals.[1] These highly reactive species subsequently initiate the polymerization of monomer and oligomer units, transforming a liquid resin into a solid polymer. This process, known as photopolymerization, is fundamental to a wide range of applications, including advanced coatings, adhesives, 3D printing, and the fabrication of biomedical devices. The efficiency and characteristics of the photopolymerization process are intrinsically linked to the photochemical properties of the initiator.

Core Mechanism of Action: Norrish Type I Cleavage

The primary mechanism by which Ethanone, 2-(benzoyloxy)-1-phenyl- initiates polymerization is through a Norrish Type I cleavage. This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group upon excitation by UV radiation.

Upon absorption of a photon, the photoinitiator is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a more stable triplet state (T₁). From either of these excited states, the molecule undergoes α-cleavage, yielding two distinct radical species: a benzoyl radical and a 2-(benzoyloxy)phenylmethyl radical.

These generated free radicals are the key initiators of the polymerization cascade. They rapidly react with available monomer units, transferring the radical to the monomer and initiating the growth of a polymer chain. This chain propagation continues until termination occurs, typically through the combination or disproportionation of two growing polymer chains.

Quantitative Data

Specific quantitative data for Ethanone, 2-(benzoyloxy)-1-phenyl- is not extensively available in public literature. However, data from structurally similar benzoin derivatives can provide valuable insights into its expected performance.

| Parameter | Typical Value Range for Benzoin Derivatives | Significance |

| UV Absorption Maximum (λmax) | 250 - 380 nm | Determines the required wavelength of the UV light source for efficient excitation. |

| Molar Extinction Coefficient (ε) | 100 - 1000 L mol-1 cm-1 | A measure of how strongly the photoinitiator absorbs light at a given wavelength. |

| Quantum Yield of Cleavage (Φ) | 0.2 - 0.7 | Represents the efficiency of radical generation per photon absorbed. Higher values indicate greater efficiency. |

| Typical Concentration | 0.1 - 5.0 wt% | The concentration in a formulation is optimized to balance curing speed, depth of cure, and potential for side reactions. |

Experimental Protocols

The characterization of a photoinitiator's performance in a given formulation is crucial. The following are generalized protocols for key experiments used to evaluate photoinitiators like Ethanone, 2-(benzoyloxy)-1-phenyl-.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This allows for the determination of kinetic parameters such as the rate of polymerization and the total conversion.

Methodology:

-

A small sample (1-5 mg) of the photocurable formulation containing Ethanone, 2-(benzoyloxy)-1-phenyl- is placed in an open aluminum pan.

-

The sample is placed in the DSC cell, which is equipped with a UV light source.

-

The sample is equilibrated at the desired isothermal temperature under an inert atmosphere (e.g., nitrogen).

-

The UV lamp is turned on, and the heat flow is recorded as a function of time.

-

The total heat evolved is proportional to the degree of monomer conversion.

Real-Time Infrared (RT-IR) Spectroscopy

RT-IR spectroscopy monitors the disappearance of a specific functional group in the monomer (e.g., the C=C bond in acrylates) during polymerization. This provides a direct measure of the conversion of monomer to polymer.

Methodology:

-

A thin film of the photocurable formulation is cast between two salt plates (e.g., KBr or BaF₂).

-

The sample is placed in the IR spectrometer, which is coupled with a UV light source.

-

An initial IR spectrum is recorded before UV exposure.

-

The UV lamp is activated, and IR spectra are collected at regular intervals.

-

The decrease in the absorbance of the characteristic monomer peak is used to calculate the degree of conversion over time.

Safety and Handling

Ethanone, 2-(benzoyloxy)-1-phenyl- and its constituent components, benzoin and benzyl benzoate, require careful handling. Users should consult the specific Safety Data Sheet (SDS) for detailed information. General precautions include:

-

Personal Protective Equipment: Wear appropriate gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

It is important to note that benzyl benzoate can be a skin irritant and may cause allergic reactions in some individuals.[2][3]

Conclusion

Ethanone, 2-(benzoyloxy)-1-phenyl- serves as an effective Type I photoinitiator for free-radical photopolymerization. Its mechanism of action, centered on the Norrish Type I cleavage, allows for the efficient generation of radicals upon UV exposure, leading to rapid and controlled polymerization. While specific quantitative data for this compound is limited in the public domain, its performance can be reliably inferred from the extensive research on analogous benzoin derivatives. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its efficacy in various photocurable formulations. Proper safety precautions are essential when handling this and other photochemicals.

References

A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Ethanone, 2-(benzoyloxy)-1-phenyl-, a compound of interest in chemical research and development. This document outlines the key spectral characteristics derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for its identification and characterization.

Molecular Structure and Properties:

-

IUPAC Name: Ethanone, 2-(benzoyloxy)-1-phenyl-

-

Synonyms: Phenacyl benzoate, α-Benzoyloxyacetophenone

-

CAS Number: 33868-50-7

-

Molecular Formula: C₁₅H₁₂O₃[1]

-

Molecular Weight: 240.25 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for Ethanone, 2-(benzoyloxy)-1-phenyl-.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.45 - 8.14 | Multiplet | Aromatic Protons |

| 5.45 | Singlet | Methylene Protons (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~191-193 | Ketone Carbonyl (C=O) |

| ~166 | Ester Carbonyl (C=O) |

| ~128-134 | Aromatic Carbons |

| ~70 | Methylene Carbon (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational modes of the chemical bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~3000-2850 | C-H Stretch (Aliphatic) |

| 1745 | C=O Stretch (Ester)[1] |

| 1680 | C=O Stretch (Ketone)[1] |

| ~1270 and ~1100 | C-O Stretch (Ester)[1] |

The presence of two distinct carbonyl stretching frequencies is a key feature in the IR spectrum of this molecule.[1]

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Benzoyl Cation (m/z = 105): A prominent peak is expected from the cleavage of the ester linkage, resulting in the stable benzoyl cation (C₆H₅CO⁺).

-

Phenacyl Cation (m/z = 105): Cleavage can also lead to the formation of the phenacyl cation (C₆H₅COCH₂⁺).

-

Phenyl Cation (m/z = 77): Loss of a carbonyl group from the benzoyl or phenacyl cation can produce the phenyl cation (C₆H₅⁺).

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like Ethanone, 2-(benzoyloxy)-1-phenyl-.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of an internal standard like tetramethylsilane (TMS) is common for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A radiofrequency pulse is applied to the sample. The resulting signal, known as the Free Induction Decay (FID), is detected. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, one of the following methods is typically used:

-

KBr Pellet Method:

-

Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

The IR beam is directed through the crystal, and the spectrum is recorded from the surface of the sample.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatograph.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate key processes and relationships in the spectral analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.

References

A Technical Guide to the Solubility of Ethanone, 2-(benzoyloxy)-1-phenyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethanone, 2-(benzoyloxy)-1-phenyl-, a compound of interest in various research and development endeavors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of organic solvents. The protocols and data presentation formats outlined herein are designed to facilitate standardized and comparable solubility assessments.

Introduction to Ethanone, 2-(benzoyloxy)-1-phenyl-

Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as α-Benzoyloxyacetophenone, is a chemical compound with the molecular formula C₁₅H₁₂O₃. Its structure consists of an acetophenone core with a benzoyloxy group at the alpha position. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification processes such as recrystallization, formulation development in the pharmaceutical industry, and analytical method development.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of Ethanone, 2-(benzoyloxy)-1-phenyl- can be made using the "like dissolves like" principle. The molecule possesses both polar (ester and carbonyl groups) and nonpolar (two phenyl rings) regions. This suggests that it is likely to exhibit good solubility in solvents of intermediate polarity and in aromatic solvents. Its solubility in highly polar solvents like water is expected to be low, as is its solubility in very nonpolar aliphatic hydrocarbon solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Ethanone, 2-(benzoyloxy)-1-phenyl-

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Methanol | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Acetonitrile | e.g., 25 | ||

| e.g., Dimethylformamide | e.g., 25 | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of an organic compound such as Ethanone, 2-(benzoyloxy)-1-phenyl-.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Procedure:

-

Sample Preparation : Add an excess amount of Ethanone, 2-(benzoyloxy)-1-phenyl- to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask.[1]

-

Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.[1]

-

Phase Separation : Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant liquid using a pre-weighed, heated or temperature-equilibrated pipette to prevent precipitation.[1]

-

Solvent Evaporation : Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[1]

-

Quantification : Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved Ethanone, 2-(benzoyloxy)-1-phenyl-.[1]

-

Calculation : Calculate the solubility in grams per 100 mL or other desired units.

Method 2: Visual (Qualitative to Semi-Quantitative) Method

This is a simpler, less precise method suitable for initial screening or when only an approximate solubility is needed.[2]

Procedure:

-

Initial Dispensing : Place a small, measured amount (e.g., 10 mg) of the compound into a test tube.[3]

-

Solvent Addition : Add the chosen solvent dropwise or in small, measured increments (e.g., 0.1 mL) while continuously agitating the mixture.[2][3]

-

Observation : Observe for the complete dissolution of the solid.[2]

-

Solubility Estimation : Record the volume of solvent required to completely dissolve the initial mass of the compound. This can be reported as "soluble," "sparingly soluble," or "insoluble," or as a semi-quantitative value (e.g., >10 mg/mL).[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

Acid-Base Solubility Tests

For a comprehensive understanding, the solubility in acidic and basic aqueous solutions can provide insights into the compound's chemical properties.[3][4][5]

Procedure:

-

Water Insolubility Confirmation : Confirm that the compound is insoluble in water.[3][5]

-

5% NaOH Test : Test the solubility of a small amount of the compound in a 5% aqueous sodium hydroxide solution. Enhanced solubility compared to water may indicate the presence of an acidic functional group, though this is not expected for Ethanone, 2-(benzoyloxy)-1-phenyl-.[3][4][5]

-

5% HCl Test : Test the solubility in a 5% aqueous hydrochloric acid solution. Increased solubility would suggest the presence of a basic functional group, which is also not expected for this compound.[3][4][5]

-

Concentrated H₂SO₄ Test : Many organic compounds containing oxygen are soluble in cold, concentrated sulfuric acid. This test can indicate the presence of functional groups that can be protonated by the strong acid.[5]

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram for solubility testing can be useful.

Caption: Logical Flow for Solubility Characterization.

References

Thermal stability and degradation profile of "Ethanone, 2-(benzoyloxy)-1-phenyl-"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone, 2-(benzoyloxy)-1-phenyl-, also commonly known as Desyl benzoate or 2-oxo-1,2-diphenylethyl benzoate, is a chemical compound with the molecular formula C₂₁H₁₆O₃.[1][2] Its structure features a benzoyloxy group attached to a 2-phenylacetophenone backbone. This guide provides a comprehensive overview of the thermal stability and degradation profile of Desyl benzoate, drawing upon available data for the compound and its structural analogs. Understanding the thermal behavior of this molecule is critical for its handling, storage, and application in various fields, including organic synthesis and materials science. This document summarizes key thermal properties, outlines potential degradation pathways, and provides standardized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Ethanone, 2-(benzoyloxy)-1-phenyl- is presented in Table 1. These properties are essential for understanding the compound's behavior under different conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆O₃ | [1][2] |

| Molecular Weight | 316.35 g/mol | [2] |

| Melting Point | 123-124 °C | [2] |

| Boiling Point (Predicted) | 499.0 ± 33.0 °C | [2] |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [2] |

Thermal Stability Analysis

For instance, the thermal analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a complex benzoate ester, shows a melting point at 236.4 °C with an enthalpy of fusion of 125.3 J/g, followed by decomposition starting at approximately 250 °C.[3] Aromatic structures and ester linkages are known to influence thermal stability significantly.

Based on the analysis of analogous compounds, a predicted thermal profile for Desyl benzoate is presented in Table 2.

| Thermal Parameter | Predicted/Analogous Value | Method | Notes |

| Melting Point (Tₘ) | 123-124 °C | Experimental | Confirmed experimental value.[2] |

| Onset of Decomposition (Tₒ) | ~250 °C | TGA (Analog) | Based on data from 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.[3] |

| Enthalpy of Fusion (ΔHբ) | Not available | DSC | Expected to be in a similar range to other crystalline organic molecules. |

Degradation Profile

The thermal degradation of Ethanone, 2-(benzoyloxy)-1-phenyl- is expected to proceed through the cleavage of its ester linkage, which is typically the most thermally labile bond in such molecules. High temperatures can induce homolytic or heterolytic cleavage of the C-O bond of the ester.

Thermolysis of a related compound, benzoin benzene-p-sulfonylhydrazone, at 200 °C yielded a complex mixture of products including benzoic acid, benzophenone, benzil, and aniline, suggesting that radical pathways play a significant role in the decomposition of benzoin-derived structures.[4] The presence of a keto-group and two phenyl rings in Desyl benzoate suggests that its degradation could lead to a variety of smaller aromatic molecules.

A plausible primary degradation pathway for Desyl benzoate under pyrolysis conditions is the homolytic cleavage of the ester bond to form a benzoyl radical and a desyl radical. These highly reactive intermediates would then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation to yield a range of stable products.

Potential Degradation Products:

-

Benzoic Acid: Formed by hydrogen abstraction by the benzoyl radical.

-

Benzil (1,2-diphenylethane-1,2-dione): Potentially formed from the desyl radical.

-

Benzaldehyde: Can be formed through various radical-mediated processes.

-

Toluene and Benzene: Resulting from decarboxylation and other fragmentation reactions at higher temperatures.

-

Stilbene: Could arise from rearrangements and recombination of radical intermediates.

The proposed initial degradation step is visualized in the following diagram.

Experimental Protocols

For researchers wishing to conduct their own thermal analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-, the following experimental protocols are recommended based on standard methodologies for similar compounds.[3]

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg.

-

Crucible: Alumina or platinum pan.

-

Atmosphere: Nitrogen (or air for oxidative stability) at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

Data Analysis: Determine the onset of decomposition (Tₒ) from the TGA curve and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg.

-

Crucible: Hermetically sealed aluminum pans.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating/Cooling Rate: 10 °C/min.

-

Temperature Program:

-

Heat from 25 °C to 150 °C (or ~20 °C above the melting point).

-

Hold for 2 minutes to erase thermal history.

-

Cool to 25 °C at 10 °C/min.

-

Reheat to 300 °C (or until decomposition is observed) at 10 °C/min.

-

-

Data Analysis: Determine the melting point (Tₘ) and enthalpy of fusion (ΔHբ) from the second heating scan.

The general workflow for thermal analysis is depicted below.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

To identify the degradation products, Py-GC/MS is the recommended technique.

-

Instrument: A pyrolysis unit coupled to a GC/MS system.

-

Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 400 °C, and 500 °C, to observe the evolution of degradation products.

-

GC Column: A non-polar or medium-polarity column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Temperature Program: A suitable program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

-

MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-550.

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

While direct experimental data on the thermal stability and degradation of Ethanone, 2-(benzoyloxy)-1-phenyl- is limited, analysis of its structure and comparison with related aromatic benzoate esters allows for a reasoned prediction of its thermal behavior. The compound is expected to be stable up to approximately 250 °C, after which it will likely decompose via cleavage of the ester bond, leading to the formation of benzoic acid, benzil, and other smaller aromatic fragments. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal properties and degradation profile of this compound. Further experimental investigation is warranted to fully characterize its thermal behavior and validate the proposed degradation pathways.

References

An In-depth Technical Guide to Ethanone, 2-(benzoyloxy)-1-phenyl- and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" and its closely related isomer, "Ethanone, 1-[2-(benzoyloxy)phenyl]-". Due to potential ambiguity in nomenclature, this guide addresses both compounds to ensure clarity and completeness for research and development purposes.

Compound Identification and Properties

Initial research indicates that the chemical name "Ethanone, 2-(benzoyloxy)-1-phenyl-" can be interpreted as two primary isomers. This section details the specific identifiers and physicochemical properties for each.

Ethanone, 2-(benzoyloxy)-1-phenyl-

This compound is identified by the benzoyloxy group being attached to the second carbon of the ethanone chain.

-

IUPAC Name: 2-oxo-2-phenylethyl benzoate

-

CAS Number: 33868-50-7

Table 1: Physicochemical and Crystallographic Data for 2-oxo-2-phenylethyl benzoate (CAS: 33868-50-7)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Melting Point | 390–391 K (117-118 °C) | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 9.0299(13) Å, b = 14.116(2) Å, c = 9.6379(14) Å, β = 90.564(3)° | [1] |

| Volume | 1228.4(3) ų | [1] |

| Z | 4 | [1] |

Ethanone, 1-[2-(benzoyloxy)phenyl]-

This isomer features the benzoyloxy group attached to the phenyl ring at the ortho position relative to the ethanone substituent.

-

IUPAC Name: (2-acetylphenyl) benzoate[3]

-

Common Synonyms: o-(Benzoyloxy)acetophenone, 2-Acetylphenyl benzoate[3]

-

CAS Number: 4010-33-7[3]

Table 2: Physicochemical Properties for (2-acetylphenyl) benzoate (CAS: 4010-33-7)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [3][4] |

| Molecular Weight | 240.25 g/mol | [4] |

| Boiling Point | 420 °C at 760 mmHg | [4] |

| Density | 1.175 g/cm³ | [4] |

| Flash Point | 188.6 °C | [4] |

Table 3: Spectroscopic Data for (2-acetylphenyl) benzoate (CAS: 4010-33-7)

| Spectrum Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ = 8.21 (d, J = 7.75 Hz, 2H), 7.85 (dd, J = 7.75 Hz, J = 1.5 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.58 (dt, J = 7.75 Hz, J = 1.5 Hz, 1H), 7.53 (t, J = 7.5 Hz, 2H), 7.35 (dt, J = 8 Hz, J = 0.5 Hz, 1H), 7.25 (dd, J = 8 Hz, J = 0.5 Hz, 1H), 2.53 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 197.7, 164.8, 149.5, 133.8, 133.4, 131.6, 130.3, 129.4, 128.7, 126.1, 124.0, 29.8 |

Experimental Protocols

Detailed methodologies for the synthesis of both isomers are provided below.

Synthesis of 2-oxo-2-phenylethyl benzoate (CAS: 33868-50-7)

This protocol is based on the reaction of benzoic acid with 2-bromo-1-phenylethanone.

Experimental Procedure [1]

-

A mixture of benzoic acid (1.0 g, 0.008 mol), sodium carbonate (0.95 g, 0.009 mol), and 2-bromo-1-phenylethanone (1.7 g, 0.009 mol) in 10 ml of dimethylformamide is prepared.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon cooling, colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate will separate from the solution.

-

The crystals are collected by filtration.

-

The crude product is recrystallized from ethanol.

-

The expected yield is approximately 1.91 g (97.4%).

Synthesis of (2-acetylphenyl) benzoate (CAS: 4010-33-7)

This synthesis is achieved through the esterification of 2-hydroxyacetophenone with benzoyl chloride.

Experimental Procedure

-

Esterification: A common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

-

Purification: The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (10:1) eluent.

-

The final product is typically obtained as a yellow liquid.

Synthesis and Logical Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis workflows for both compounds.

Caption: Synthesis workflow for 2-oxo-2-phenylethyl benzoate.

Caption: Synthesis workflow for (2-acetylphenyl) benzoate.

Biological Activity and Signaling Pathways

As of the date of this guide, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathway involvement of 2-oxo-2-phenylethyl benzoate (CAS: 33868-50-7) and (2-acetylphenyl) benzoate (CAS: 4010-33-7).

For (2-acetylphenyl) benzoate , some research suggests potential anti-inflammatory properties and its utility as a UVA absorber, likely due to its benzophenone-like structural motifs.[5][6] Its derivatives have been noted for their potential to inhibit pro-inflammatory mediators.[5] However, comprehensive studies detailing specific molecular targets, mechanisms of action, or involvement in defined signaling cascades are not extensively documented.

The broader class of acetophenones is known to exhibit a range of biological activities, but direct extrapolation to these specific isomers should be done with caution and requires empirical validation.

Researchers and drug development professionals are encouraged to consider these compounds as novel scaffolds for further investigation. Future studies could focus on screening for anti-inflammatory, anti-cancer, or other pharmacological activities, followed by mechanistic studies to elucidate their modes of action and potential signaling pathway interactions.

Conclusion

This technical guide has provided a detailed summary of the chemical identification, properties, and synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-" and its isomer, clarifying the nomenclature and providing key data for researchers. While synthetic routes and physicochemical properties are well-defined, the biological activities of these specific compounds remain an area ripe for exploration. The information and protocols herein should serve as a valuable resource for scientists interested in utilizing these molecules in synthetic chemistry, materials science, and for initiating new lines of inquiry in drug discovery and development.

References

- 1. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Benzoyloxyacetophenone [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 6. 2-Acetylphenyl benzoate | 4010-33-7 | Benchchem [benchchem.com]

Comprehensive literature review on "Ethanone, 2-(benzoyloxy)-1-phenyl-"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of Ethanone, 2-(benzoyloxy)-1-phenyl-, a substituted ethanone and phenacyl ester. The document details its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. While specific biological activity data for this compound is limited in current literature, this guide discusses the potential biological relevance based on related structures. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, providing a consolidated source of technical information and highlighting areas for future research.

Chemical and Physical Properties

Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as Desyl benzoate, is a chemical compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol [1]. It is classified as a substituted ethanone and a phenacyl ester, featuring a phenyl group and a benzoyloxy group attached to an ethanone backbone[1].

Table 1: Physicochemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl- and Related Compounds

| Property | Value | Notes |

| Molecular Formula | C₁₅H₁₂O₃ | |

| Molecular Weight | 240.25 g/mol | [1] |

| Melting Point | 390–391 K (117-118 °C) | [2] |

| Boiling Point | ~420 °C at 760 mmHg | Predicted for the isomer o-Benzoyloxyacetophenone.[3] |

| Density | ~1.175 g/cm³ | Predicted for the isomer o-Benzoyloxyacetophenone.[3] |

| Solubility | Data not available |

Spectroscopic Data

The structural characterization of Ethanone, 2-(benzoyloxy)-1-phenyl- is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for Ethanone, 2-(benzoyloxy)-1-phenyl-

| Technique | Data |

| ¹H NMR | Predicted (700 MHz, CDCl₃) δ: 8.20 (d, J=8.3 Hz, 2H), 7.85 (d, J=7.7 Hz, 1H), 7.63 (t, J=7.4 Hz, 1H), 7.56 (t, J=7.9 Hz, 1H), 7.51 (t, J=7.9 Hz, 2H), 7.35 (t, J=7.7 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 2.52 (s, 3H) (for isomer o-Benzoyloxyacetophenone)[3]. |

| ¹³C NMR | Predicted downfield signals around 191-193 ppm (ketonic C=O) and 166 ppm (ester C=O)[4]. |

| IR Spectroscopy | Characteristic strong absorption bands for the ester C=O stretch (~1720 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹)[4]. |

| Mass Spectrometry | For the isomer o-Benzoyloxyacetophenone, the top peak in the mass spectrum is observed at m/z 105[5]. |

Synthesis

A common method for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- involves the esterification of a phenacyl alcohol derivative with a benzoylating agent. A detailed protocol for a similar synthesis is provided below.

Experimental Protocol: Synthesis of 2-Oxo-2-phenylethyl benzoate

This protocol describes the synthesis of 2-oxo-2-phenylethyl benzoate, a synonym for Ethanone, 2-(benzoyloxy)-1-phenyl-.

Materials:

-

Benzoic acid (1.0 g, 0.008 mol)

-

Sodium carbonate (0.95 g, 0.009 mol)

-

2-bromo-1-phenylethanone (1.7 g, 0.009 mol)

-

Dimethyl formamide (DMF, 10 ml)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of benzoic acid, sodium carbonate, and 2-bromo-1-phenylethanone in dimethyl formamide is stirred at room temperature for 2 hours[2].

-

Upon cooling, the separated colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate are collected by filtration[2].

-

The crude product is recrystallized from ethanol[2].

-

The yield of the recrystallized product is approximately 1.91 g (97.4%)[2].

Biological Activity and Potential Signaling Pathways

As of the latest literature review, there is a notable absence of specific studies detailing the biological activity of Ethanone, 2-(benzoyloxy)-1-phenyl-. However, based on its chemical structure as a phenacyl ester and the known activities of related compounds, some potential areas of interest for future research can be inferred.

Antimicrobial and Cytotoxic Potential

Benzoate derivatives are known to possess antimicrobial properties. For instance, sodium benzoate is used as a food preservative and has shown in vitro activity against a broad spectrum of microorganisms, including yeasts and bacteria[6]. Studies on other benzoate esters, such as methyl benzoate, have demonstrated cytotoxic effects against human cell lines in vitro, suggesting that the benzoate moiety can contribute to biological activity. While these findings are not directly on Ethanone, 2-(benzoyloxy)-1-phenyl-, they suggest that it may warrant investigation for similar properties.

Potential Mechanism of Action and Signaling

The ester linkage in Ethanone, 2-(benzoyloxy)-1-phenyl- is susceptible to hydrolysis, which would release benzoic acid and phenacyl alcohol. This hydrolysis could be a key step in its mechanism of action, with the resulting metabolites potentially exerting biological effects. Benzoic acid and its derivatives are known to influence various biological processes.

Given the lack of specific pathway information, the following diagram illustrates a conceptual pathway of hydrolysis and potential downstream interactions.

Conclusion and Future Directions

Ethanone, 2-(benzoyloxy)-1-phenyl- is a well-characterized compound from a chemical and spectroscopic standpoint, with established synthetic routes. However, a significant gap exists in the understanding of its biological activities. For drug development professionals, this compound represents a scaffold with potential for further investigation. Future research should focus on:

-

Screening for Biological Activity: A comprehensive screening of Ethanone, 2-(benzoyloxy)-1-phenyl- for various biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the mechanism of action, including the role of hydrolysis and the identification of specific cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Ethanone, 2-(benzoyloxy)-1-phenyl- could provide valuable insights into the structural requirements for any observed biological activity.

This technical guide serves as a foundational document to encourage and facilitate such future investigations into the potential therapeutic applications of this and related compounds.

References

- 1. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 4. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]

- 5. Ethanone, 1-[2-(benzoyloxy)phenyl]- | C15H12O3 | CID 77627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Past: A Technical Guide to the Historical Context and Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone, 2-(benzoyloxy)-1-phenyl-, also known by its synonym 2-oxo-2-phenylethyl benzoate, is an aromatic ketone and a phenacyl ester. While not a household name in the annals of chemistry, its structural motifs are rooted in foundational organic reactions dating back to the late 19th century. This technical guide provides an in-depth exploration of the historical context surrounding the likely discovery and synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its chemical and physical properties. The methodologies presented are grounded in classic organic chemistry reactions that have been pivotal in the development of synthetic chemistry.

Historical Context: The Legacy of the Schotten-Baumann Reaction

The discovery of "Ethanone, 2-(benzoyloxy)-1-phenyl-" is not marked by a singular, celebrated event but rather is a logical outcome of the development of robust synthetic methodologies in the late 19th and early 20th centuries. The key to its synthesis lies in the Schotten-Baumann reaction , a method for the preparation of esters and amides from acyl chlorides and alcohols or amines, respectively. First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, this reaction provided a reliable means of forming ester linkages, a fundamental transformation in organic synthesis.

The synthesis of this particular molecule would have been a straightforward application of this established chemistry, involving the esterification of 2-hydroxy-1-phenylethanone (also known as phenacyl alcohol or α-hydroxyacetophenone) with benzoyl chloride. Given that the necessary precursors were accessible to chemists of that era, it is highly probable that "Ethanone, 2-(benzoyloxy)-1-phenyl-" was first synthesized as a part of broader investigations into the reactivity of α-hydroxy ketones and the scope of the Schotten-Baumann reaction.

The study of phenacyl esters, in a more general sense, gained traction in the early 20th century as they were explored for their utility in the identification and characterization of carboxylic acids.[1] This historical backdrop underscores the importance of this class of compounds as foundational tools in the development of organic chemistry.

Chemical and Physical Properties

A summary of the key quantitative data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| CAS Number | 33868-50-7 | [1] |

| Melting Point | 390–391 K (117-118 °C) | [2] |

| Appearance | Colorless needle-shaped crystals | [2] |

Experimental Protocols

Two primary synthetic routes for the preparation of "Ethanone, 2-(benzoyloxy)-1-phenyl-" are detailed below. The first is the classic Schotten-Baumann approach, and the second is a documented synthesis from 2-bromo-1-phenylethanone.

Protocol 1: Synthesis via Schotten-Baumann Esterification of 2-Hydroxy-1-phenylethanone

This protocol is based on the well-established Schotten-Baumann reaction conditions.

Reaction Scheme:

Figure 1: Reaction scheme for the Schotten-Baumann synthesis.

Methodology:

-

Dissolution of Alcohol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in a suitable inert solvent such as dichloromethane or diethyl ether.

-

Addition of Base: Add a slight excess of a base (e.g., pyridine or aqueous sodium hydroxide, 1.1 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath and add benzoyl chloride (1.05 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl, if pyridine is used), a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Protocol 2: Synthesis from 2-Bromo-1-phenylethanone and Benzoic Acid

This protocol is a documented method for the synthesis of 2-oxo-2-phenylethyl benzoate.[2]

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis from a halo-ketone.

Methodology:

-

Reaction Setup: In a suitable flask, a mixture of benzoic acid (1.0 g, 0.008 mol), sodium carbonate (0.95 g, 0.009 mol), and 2-bromo-1-phenylethanone (1.7 g, 0.009 mol) in dimethylformamide (10 ml) is prepared.[2]

-

Reaction: The mixture is stirred at room temperature for 2 hours.[2]

-

Isolation: Upon cooling, the product crystallizes from the reaction mixture. The colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate are collected by filtration.[2]

-

Purification: The collected solid is recrystallized from ethanol.[2]

Quantitative Data from Protocol 2:

| Parameter | Value | Reference |

| Yield | 97.4% | [2] |

| Melting Point | 390–391 K (117-118 °C) | [2] |

Characterization Data

The structural elucidation of "Ethanone, 2-(benzoyloxy)-1-phenyl-" relies on standard spectroscopic techniques. Although a complete dataset from a single source is not available, the expected spectral characteristics can be inferred from the analysis of related compounds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of its functional groups. Key expected peaks include:

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=O stretch (ketone): ~1690 cm⁻¹

-

C-O stretch (ester): ~1270 cm⁻¹ and ~1120 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aromatic C=C stretch: ~1600 cm⁻¹ and ~1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the ester and ketone groups.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals (one for the ester and one for the ketone), as well as signals for the aromatic carbons and the methylene carbon.

Biological Context and Potential Applications

While specific biological activities or signaling pathway involvements for "Ethanone, 2-(benzoyloxy)-1-phenyl-" are not extensively documented, the broader class of phenacyl esters and benzoate derivatives has been investigated for various applications. Phenacyl esters have historically been used as protecting groups for carboxylic acids in organic synthesis and for the derivatization of fatty acids for analytical purposes, such as in high-performance liquid chromatography (HPLC).[1]

More broadly, benzoate and benzophenone derivatives have been explored for a range of pharmacological activities, including antimicrobial and anticancer properties.[3][4][5] The structural framework of "Ethanone, 2-(benzoyloxy)-1-phenyl-" presents a scaffold that could be of interest in medicinal chemistry for the development of novel therapeutic agents. Further biological evaluation would be necessary to elucidate any specific activities of this compound.

Experimental and Logical Workflows

The logical workflow for the synthesis and characterization of "Ethanone, 2-(benzoyloxy)-1-phenyl-" is outlined below.

Figure 3: Workflow for synthesis, characterization, and evaluation.

Conclusion

"Ethanone, 2-(benzoyloxy)-1-phenyl-" is a compound with deep roots in the history of synthetic organic chemistry. Its likely initial synthesis was a direct application of the venerable Schotten-Baumann reaction, a testament to the enduring power of classic organic transformations. While its specific biological roles remain largely unexplored, its chemical structure places it within classes of compounds that are of ongoing interest in medicinal and materials chemistry. This guide provides a foundational understanding of its historical context, synthesis, and key properties, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]

- 2. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]

- 5. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethanone, 2-(benzoyloxy)-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Ethanone, 2-(benzoyloxy)-1-phenyl-, a substituted ethanone and phenacyl ester of significant interest in chemical research. This document collates available data on its structural parameters, spectroscopic signature, and synthetic methodologies. While a definitive single-crystal X-ray diffraction study for this specific isomer is not publicly available, this guide draws upon data from closely related structures and computational analyses to infer its likely conformational preferences. Detailed experimental protocols for the synthesis of related compounds are presented to facilitate further investigation.

Introduction

Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as phenacyl benzoate, belongs to a class of aromatic ketones with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a phenyl group and a benzoyloxy group attached to an ethanone backbone, imparts a unique combination of steric and electronic properties that govern its reactivity and intermolecular interactions.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for rational drug design, materials science, and the development of novel synthetic methodologies.

Molecular Structure

The fundamental structural details of Ethanone, 2-(benzoyloxy)-1-phenyl- are summarized in Table 1.

Table 1: Molecular Identifiers and Properties

| Property | Value |

| IUPAC Name | 2-(benzoyloxy)-1-phenylethan-1-one |

| Synonyms | Phenacyl benzoate |

| CAS Number | 33868-50-7[1] |

| Molecular Formula | C₁₅H₁₂O₃[1] |

| Molecular Weight | 240.25 g/mol [1] |

| InChI Key | YDZANNORUSYHFB-UHFFFAOYSA-N[1] |

The molecule consists of a central ethanone core. A phenyl ring is attached to the carbonyl carbon (C1), and a benzoyloxy group is attached to the alpha-carbon (C2). The connectivity of these functional groups is depicted in the logical relationship diagram below.

References

Unveiling the Biological Potential of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone, 2-(benzoyloxy)-1-phenyl-, a phenacyl ester derivative, is a compound of interest in the landscape of pharmacological research. While direct and extensive biological data on this specific molecule remains nascent, its structural classification as an alpha-acyloxy ketone suggests a range of potential biological activities. This technical guide provides a comprehensive overview of these potential activities, drawing upon data from structurally related compounds and outlining detailed experimental protocols for future investigation. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic promise of this chemical scaffold.

Potential Biological Activities and Mechanisms of Action

Based on its chemical structure and preliminary data on related compounds, "Ethanone, 2-(benzoyloxy)-1-phenyl-" is hypothesized to exhibit a spectrum of biological activities, primarily centered on anticancer and enzyme inhibitory effects.

Anticancer Activity

The submission of "Ethanone, 2-(benzoyloxy)-1-phenyl-" to the National Cancer Institute (NCI) for screening under the identifier NSC 130887 indicates a potential for anticancer properties. While the specific screening data from the NCI's Developmental Therapeutics Program (DTP) is not publicly available at this time, the investigation into related alpha-acyloxy carboxamides has revealed a potential mechanism of action through the induction of apoptosis.

Hypothesized Mechanism: Caspase-3/7-Mediated Apoptosis

Structurally similar alpha-acyloxy carboxamides have been shown to induce apoptosis in cancer cells through the activation of effector caspases, specifically caspase-3 and caspase-7.[1] These proteases play a crucial role in the execution phase of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. The proposed signaling pathway is depicted below.

Enzyme Inhibition

"Ethanone, 2-(benzoyloxy)-1-phenyl-" and its analogs hold promise as inhibitors of several key enzymes implicated in various disease pathologies.

Benzoyl phenyl benzoates, which are structurally related to the target compound, have demonstrated inhibitory activity against phospholipase A2 (PLA2).[2] PLA2s are a group of enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. These products are precursors to a variety of pro-inflammatory mediators, making PLA2 a significant target in inflammatory diseases.

Signaling Pathway Implication:

Inhibition of PLA2 can disrupt the arachidonic acid cascade, thereby reducing the production of prostaglandins and leukotrienes, key mediators of inflammation.

Structurally similar benzoyl phenyl benzoates have also been identified as inhibitors of hyaluronidase.[2] This enzyme is responsible for the degradation of hyaluronic acid, a major component of the extracellular matrix. Elevated hyaluronidase activity is associated with processes such as inflammation, cancer cell invasion, and the spread of toxins.

Signaling Pathway Implication:

By inhibiting hyaluronidase, "Ethanone, 2-(benzoyloxy)-1-phenyl-" could potentially maintain the integrity of the extracellular matrix, thereby impeding tumor metastasis and reducing inflammation.

Studies on phenacyl esters of N-aroyl amino acids have revealed their potential to inhibit pancreatic lipase.[3][4] This enzyme plays a critical role in the digestion and absorption of dietary fats. Inhibition of pancreatic lipase is a therapeutic strategy for the management of obesity.

Signaling Pathway Implication:

Inhibition of pancreatic lipase reduces the breakdown of triglycerides in the intestine, leading to decreased absorption of fatty acids and potentially contributing to weight management.

Quantitative Data Summary

While specific quantitative data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" is not yet available in the public domain, the following table summarizes the reported activity of structurally related compounds to provide a benchmark for future studies.

| Compound Class/Analog | Target | Activity Metric | Reported Value(s) | Reference |

| Benzoyl phenyl benzoates | Phospholipase A2 | IC50 | Varies with substitution | [2] |

| Benzoyl phenyl benzoates | Hyaluronidase | IC50 | Varies with substitution | [2] |

| Phenacyl esters of N-aroyl amino acids | Pancreatic Lipase | IC50 | 0.036 - 84 µg/mL | [3][4] |